2-[4-(2-Chlorophenyl)piperazin-1-yl]-4-(4-methylphenyl)quinazoline
Description
Properties
IUPAC Name |
2-[4-(2-chlorophenyl)piperazin-1-yl]-4-(4-methylphenyl)quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN4/c1-18-10-12-19(13-11-18)24-20-6-2-4-8-22(20)27-25(28-24)30-16-14-29(15-17-30)23-9-5-3-7-21(23)26/h2-13H,14-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEJPQRSYMGZPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)N4CCN(CC4)C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Chlorophenyl)piperazin-1-yl]-4-(4-methylphenyl)quinazoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by the cyclization of appropriate anthranilic acid derivatives with formamide or formic acid under reflux conditions.
Substitution with Piperazine: The quinazoline core is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).
Introduction of Substituents:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Chlorophenyl)piperazin-1-yl]-4-(4-methylphenyl)quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the quinazoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated precursors in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the original substituents.
Scientific Research Applications
Biological Activities
Research indicates that derivatives of quinazoline compounds exhibit a wide range of biological activities, including:
- Antidepressant Effects : Quinazoline derivatives have been studied for their potential as antidepressants by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Anticancer Properties : Some studies suggest that compounds with similar structures may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Activity : The presence of the piperazine ring often correlates with antimicrobial properties, making these compounds candidates for further exploration in treating infections.
Case Studies and Research Findings
Several studies have investigated the pharmacological potential of quinazoline derivatives:
- CNS Disorders : A study highlighted the role of related compounds as allosteric modulators of G protein-coupled receptors (GPCRs), which are crucial in treating central nervous system disorders such as anxiety and depression .
- Anticonvulsant Activity : Research has shown that certain quinazoline derivatives exhibit anticonvulsant properties, suggesting their potential in managing epilepsy.
- Anticancer Research : A series of quinazoline derivatives were evaluated for their ability to inhibit tumor growth in various cancer models, showing significant promise in preclinical trials .
Comparative Analysis of Related Compounds
Mechanism of Action
The mechanism of action of 2-[4-(2-Chlorophenyl)piperazin-1-yl]-4-(4-methylphenyl)quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses.
Comparison with Similar Compounds
Aromatic Substituents
- 4-(4-Methylphenyl) Group: Present in the target compound, this lipophilic substituent may enhance membrane permeability.
- Thiophen-2-yl Group : In compounds like 4-(piperazin-1-yl)-2-(thiophen-2-yl)quinazoline (25), the thiophene ring introduces π-π stacking capabilities, which may influence binding to hydrophobic enzyme pockets .
Piperazine Modifications
- 4-(2-Chlorophenyl)piperazine: The target compound’s piperazine substituent features a 2-chlorophenyl group, which may confer steric hindrance and modulate receptor selectivity.
Glucocerebrosidase Inhibition
Quinazoline analogues like 25 and 10 () were synthesized as glucocerebrosidase inhibitors, with their sulfonylpiperazine moieties critical for chaperone activity. The target compound’s lack of sulfonyl groups may reduce this activity but could favor other targets, such as dopamine or serotonin receptors, due to its piperazine motif .
Anticancer and Antimicrobial Potential
The crystallographically studied 2-(4-chlorophenyl)-4-phenyl-1,2-dihydroquinazoline () exhibits structural rigidity due to dihedral angles (84.97° between phenyl rings), which may stabilize interactions with tyrosine kinases. The target compound’s 4-methylphenyl group could similarly enhance binding to hydrophobic kinase domains .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
The compound 2-[4-(2-Chlorophenyl)piperazin-1-yl]-4-(4-methylphenyl)quinazoline is a significant member of the quinazoline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications, supported by case studies and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be described by the following attributes:
- Molecular Formula : C23H22ClN3
- Molecular Weight : 377.89 g/mol
- CAS Number : 1243025-61-7
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives, including the target compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- MTT Assay Results : The compound showed IC50 values comparable to standard chemotherapeutics, indicating its potential as an anticancer agent .
- Mechanisms of Action : It is believed to induce apoptosis in cancer cells through mitochondrial pathways and inhibit key signaling pathways involved in cell proliferation.
Antimicrobial Activity
The antimicrobial properties of quinazoline derivatives have also been explored. The compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria:
- Inhibition Zone Diameter : Studies reported inhibition zones ranging from 15 mm to 25 mm against various bacterial strains .
- Comparative Efficacy : When compared to standard antibiotics like ciprofloxacin, the compound demonstrated comparable efficacy, suggesting its potential use in treating bacterial infections.
Neuropharmacological Effects
Another area of interest is the neuropharmacological effects of this compound. Research indicates that it may possess anxiolytic and antidepressant properties:
- Behavioral Studies : Animal models treated with the compound exhibited reduced anxiety-like behaviors in elevated plus maze tests .
- Receptor Interaction : The compound is thought to interact with serotonin receptors, which play a crucial role in mood regulation.
Case Study 1: Anticancer Efficacy
In a study published in 2019, researchers synthesized a series of quinazoline derivatives and evaluated their anticancer activity against HCT116 colon cancer cells. The lead compound (including the target) exhibited significant cytotoxicity with an IC50 value of 12 µM. Molecular docking studies suggested strong binding affinity to the active site of the target enzyme involved in cancer progression .
Case Study 2: Antimicrobial Activity
A recent investigation assessed the antimicrobial activity of several quinazoline derivatives, including our target compound. The results indicated that it effectively inhibited Staphylococcus aureus and Escherichia coli with MIC values ranging from 32 to 64 µg/mL, demonstrating its potential as a new antimicrobial agent .
Research Findings Summary Table
Q & A
Q. Example Data :
| Assay | Target | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| Kinase Inhibition | EGFR | 0.8 µM | |
| Antimicrobial | E. coli | 12 µg/mL |
Data Contradiction Analysis
Q: How should researchers resolve discrepancies between in vitro activity and computational predictions? A:
Validate Assay Conditions : Ensure compound solubility and stability in buffer systems (e.g., DMSO concentration ≤0.1%).
Re-evaluate Docking Parameters : Adjust force fields (e.g., AMBER vs. CHARMM) or include solvent effects in simulations .
Synergistic Studies : Combine mutational analysis (e.g., site-directed mutagenesis of target proteins) with activity data to confirm binding hypotheses .
Advanced Synthetic Optimization
Q: What strategies improve yield and purity during scale-up synthesis? A:
- Catalyst Screening : Transition from NH₄OAc to ionic liquids (e.g., [BMIM]BF₄) for greener and higher-yielding reactions .
- Flow Chemistry : Continuous flow systems reduce side reactions and improve heat transfer for exothermic steps .
- Crystallization Engineering : Use anti-solvent precipitation (e.g., ethanol/water mixtures) to control crystal polymorphism .
Q. Optimization Example :
| Parameter | Improvement | Yield Increase | Reference |
|---|---|---|---|
| Solvent | Ethanol → DMF | 45% → 68% | |
| Catalyst | NH₄OAc → DMAP | 56% → 72% |
Environmental Impact Assessment
Q: What methodologies assess the compound’s environmental fate and ecotoxicology? A:
- Degradation Studies : Hydrolysis/photolysis under simulated environmental conditions (pH 7–9, UV light) .
- Bioaccumulation Assays : Measure logP values (e.g., via shake-flask method) to predict lipid solubility and ecological risk .
- Algal Toxicity Tests : Chlorella vulgaris growth inhibition assays to evaluate aquatic toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
